Pyridine, 2-iodo-3-methyl-4-nitro-, 1-oxide
Overview
Description
Pyridine, 2-iodo-3-methyl-4-nitro-, 1-oxide is a heterocyclic aromatic organic compound It is characterized by the presence of a pyridine ring substituted with iodine at the second position, a methyl group at the third position, a nitro group at the fourth position, and an oxide group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2-iodo-3-methyl-4-nitro-, 1-oxide typically involves the iodination of a suitable pyridine precursor. One common method is the iodination of 2-methyl-4-nitropyridine N-oxide using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar iodination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.
Reduction: The nitro group in the compound can be reduced to an amino group under suitable conditions using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid are commonly used.
Substitution: Nucleophiles such as sodium azide or thiols can be used in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of azido or thiol-substituted pyridine derivatives.
Scientific Research Applications
Pyridine, 2-iodo-3-methyl-4-nitro-, 1-oxide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of Pyridine, 2-iodo-3-methyl-4-nitro-, 1-oxide involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the iodine atom can undergo substitution reactions. These interactions can modulate the activity of enzymes or other biological molecules, leading to various biochemical effects .
Comparison with Similar Compounds
- 2-Methyl-4-nitropyridine N-oxide
- 4-Nitro-2-picoline N-oxide
- 2-Chloro-4-nitropyridine
- 3-Methyl-4-nitropyridine N-oxide
Comparison: Pyridine, 2-iodo-3-methyl-4-nitro-, 1-oxide is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to other similar compounds. The iodine atom makes it more suitable for nucleophilic substitution reactions, whereas other compounds may not exhibit the same reactivity. Additionally, the combination of the nitro and oxide groups enhances its potential for redox reactions .
Properties
IUPAC Name |
2-iodo-3-methyl-4-nitro-1-oxidopyridin-1-ium | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IN2O3/c1-4-5(9(11)12)2-3-8(10)6(4)7/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCHMTVBACMZHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C[N+](=C1I)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5IN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60372856 | |
Record name | Pyridine, 2-iodo-3-methyl-4-nitro-, 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60372856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60324-00-7 | |
Record name | Pyridine, 2-iodo-3-methyl-4-nitro-, 1-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60324-00-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, 2-iodo-3-methyl-4-nitro-, 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60372856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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